Allyl 3-methylsalicylate
Description
Allyl 3-methylsalicylate is an ester derivative of 3-methylsalicylic acid (2-hydroxy-3-methylbenzoic acid), where the hydroxyl group is replaced by an allyloxy moiety. For example, 3-allylsalicylaldehyde (C₁₀H₁₀O₂, monoisotopic mass 162.068080) shares structural similarities, featuring an allyl group attached to a hydroxyl-substituted benzene ring . Allyl esters, such as allyl phenyl ether and allyl malonate, are widely studied for their applications in organic synthesis, coatings, and antimicrobial agents .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
prop-2-enyl 2-hydroxy-3-methylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-3-7-14-11(13)9-6-4-5-8(2)10(9)12/h3-6,12H,1,7H2,2H3 |
InChI Key |
XLJMFVCCWXGSQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OCC=C)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Chemical Reactions of Allyl 3-Methylsalicylate
This compound undergoes several chemical reactions, including:
-
Hydrolysis : This reaction involves the breakdown of the ester into its components—salicylic acid derivative and allyl alcohol—using water. The reaction can be catalyzed by acids or bases.
-
Transesterification : Similar to hydrolysis but involves exchanging one alcohol for another in the presence of a catalyst.
-
Oxidation : Allyl groups can undergo oxidation reactions, potentially leading to the formation of aldehydes or carboxylic acids.
Research Findings and Data
Table: Comparison of this compound with Related Compounds
| Compound | Chemical Formula | Synthesis Method | Biological Activity |
|---|---|---|---|
| This compound | C11H12O3 | Esterification | Anti-inflammatory |
| Methyl salicylate | C8H8O3 | Esterification | Anti-inflammatory, analgesic |
| Salicylic acid | C7H6O3 | Hydrolysis of methyl salicylate | Anti-inflammatory, keratolytic |
Comparison with Similar Compounds
Chemical Structure and Reactivity
Allyl 3-methylsalicylate belongs to a class of allyl-substituted aromatic compounds. Key structural analogs include:
| Compound | Functional Groups | Molecular Weight | Key Features |
|---|---|---|---|
| This compound | Allyl ester, hydroxyl, methyl | ~180.2 (inferred) | Combines anti-inflammatory (salicylate) and reactive allyl groups. |
| Methyl salicylate | Methyl ester, hydroxyl | 152.15 | Classic analgesic; lacks allyl group, reducing polymerization potential. |
| Eugenol | Allyl chain, methoxy, hydroxyl | 164.20 | Shares allyl group; stronger electron-donating methoxy enhances bioactivity. |
| Allyl phenyl ether | Allyl ether, phenyl | 134.17 | Simpler structure; used in polymer synthesis and fragrances. |
The allyl group in these compounds confers distinct reactivity, such as participation in radical reactions and polymerization. For instance, allyl malonate regulates polystyrene chain length in coatings, improving flexibility .
Bioactivity and Antimicrobial Properties
Allyl derivatives often exhibit enhanced bioactivity compared to non-allylated analogs:
- Antimicrobial Activity: Allyl groups in thymol and carvacrol derivatives increase potency against planktonic cells and biofilms. For example, eugenol (allyl-substituted) is less potent than thymol due to its electron-donating methoxy group, but its allyl group still enhances efficacy over propyl derivatives .
- HDAC Inhibition: Allyl mercaptan (from garlic) is a potent histone deacetylase (HDAC) inhibitor, suggesting that allyl groups in organosulfur compounds contribute to chemoprotective effects. This mechanism may extend to allyl salicylates in modulating epigenetic pathways .
Q & A
Basic Research Questions
Q. What are the recommended experimental protocols for synthesizing allyl 3-methylsalicylate, and how can reproducibility be ensured?
- Methodology :
- Follow established procedures for allyl ester synthesis, such as reacting 3-methylsalicylic acid with allyl halides (e.g., allyl chloride) in the presence of a base (e.g., K₂CO₃) under reflux conditions .
- For reproducibility, document reaction parameters (temperature, solvent purity, molar ratios) and characterize intermediates (e.g., via NMR or IR) to confirm structural integrity .
- Include detailed experimental steps in the main manuscript or supplementary materials, adhering to journal guidelines for compound preparation and characterization .
Q. How should researchers characterize the purity and identity of this compound?
- Methodology :
- Use a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm the presence of allyl (CH₂=CH-CH₂-) and methylsalicylate moieties .
- GC-MS or HPLC to assess purity and detect trace impurities .
- Elemental analysis to verify empirical formula consistency .
- For novel derivatives, provide high-resolution mass spectrometry (HRMS) data .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodology :
- Refer to safety data sheets (SDS) for organochlorine or allyl esters, which highlight risks such as flammability, skin irritation, and environmental toxicity .
- Use fume hoods, nitrile gloves, and flame-resistant lab coats during synthesis. Store in airtight containers away from oxidizing agents .
- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste via certified chemical disposal protocols .
Advanced Research Questions
Q. How can computational methods predict the electronic behavior of this compound in photochemical studies?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) to model molecular orbitals and excited-state transitions .
- Compare theoretical results with experimental UV-Vis spectra to identify low-lying excited states (e.g., π→π* or n→π* transitions) .
- Use time-resolved spectroscopy to validate predicted excited-state lifetimes and reaction pathways .
Q. What strategies resolve contradictions in reactivity data for this compound under varying catalytic conditions?
- Methodology :
- Conduct controlled experiments to isolate variables (e.g., catalyst loading, solvent polarity, temperature) .
- Use kinetic studies (e.g., Arrhenius plots) to differentiate between thermodynamic and kinetic control in reactions .
- Cross-reference findings with literature on analogous allyl esters (e.g., allyl phenyl ether) to identify systemic trends .
Q. How can enantioselective synthesis of this compound derivatives be achieved?
- Methodology :
- Employ chiral catalysts (e.g., palladium complexes with phosphine ligands) for asymmetric allylation reactions .
- Optimize diastereoselectivity via steric and electronic tuning of substrates (e.g., substituents on the salicylate ring) .
- Validate enantiomeric excess (ee) using chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What advanced analytical techniques are suitable for studying degradation pathways of this compound?
- Methodology :
- Use LC-QTOF-MS to identify degradation products under accelerated stability conditions (e.g., heat, light, pH extremes) .
- Apply isotopic labeling (e.g., ¹⁸O in ester groups) to trace hydrolysis mechanisms .
- Model environmental fate using quantitative structure-activity relationship (QSAR) tools .
Methodological Guidelines for Data Reporting
- Experimental Replication : Provide raw spectral data, chromatograms, and computational input files in supplementary materials to enable independent verification .
- Hazard Documentation : Clearly outline risks (e.g., mutagenicity potential) using standardized classifications (e.g., CLP/GHS) .
- Computational Transparency : Specify software versions, basis sets, and convergence criteria in DFT studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
